An In-depth Technical Guide to the Echinocandin B Nucleus: Core Chemical Structure and Significance
An In-depth Technical Guide to the Echinocandin B Nucleus: Core Chemical Structure and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The echinocandin B nucleus is the core cyclic hexapeptide structure of the potent antifungal agent echinocandin B. This nucleus is a critical intermediate in the semi-synthesis of anidulafungin, a frontline therapy for invasive fungal infections. This technical guide provides a comprehensive overview of the chemical structure of the echinocandin B nucleus, including its physicochemical properties. It further details the enzymatic production of the nucleus from echinocandin B and subsequent purification protocols. Finally, this guide elucidates the biosynthetic pathway of echinocandin B and its ultimate mechanism of action, the inhibition of fungal β-(1,3)-D-glucan synthase.
Chemical Structure and Properties of the Echinocandin B Nucleus
The echinocandin B nucleus is a complex cyclic hexapeptide. Its systematic IUPAC name is (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone[1]. The structure is characterized by a highly hydroxylated cyclic peptide core, which is essential for its biological activity.
Below is a 2D representation of the chemical structure of the echinocandin B nucleus.
Caption: 2D chemical structure of the echinocandin B nucleus.
Physicochemical Properties
Quantitative data for the echinocandin B nucleus is summarized in the table below. While extensive crystallographic and NMR data for the complete echinocandin B molecule and its analogues exist, specific, publicly available, detailed atomic coordinates and NMR spectral assignments for the isolated nucleus are limited. The data presented here are primarily computed properties sourced from reputable chemical databases[1][2].
| Property | Value | Source |
| Molecular Formula | C34H51N7O15 | PubChem[1] |
| Molecular Weight | 797.8 g/mol | PubChem[1] |
| Exact Mass | 797.34431395 Da | PubChem[1] |
| IUPAC Name | (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone | PubChem[1] |
| Synonyms | Anidulafungin Nucleus, SL 7810 nucleus, A-30912 A nucleus | PubChem[1], Veeprho[3] |
| Computed XLogP3 | -4.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 15 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 17 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Topological Polar Surface Area | 365 Ų | PubChem[1] |
| Heavy Atom Count | 56 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 1450 | PubChem[1] |
Experimental Protocols
The production of the echinocandin B nucleus is a critical step in the semi-synthesis of the antifungal drug anidulafungin[4][5]. This is primarily achieved through the enzymatic deacylation of echinocandin B, which is produced via fermentation of the fungus Aspergillus nidulans[6].
Enzymatic Deacylation of Echinocandin B
A key method for obtaining the echinocandin B nucleus involves the use of a deacylase enzyme from the bacterium Actinoplanes utahensis[7][8]. This enzyme specifically cleaves the linoleoyl side chain from the echinocandin B molecule[4].
Organism: Actinoplanes utahensis or a recombinant host expressing the deacylase gene[4][7].
Protocol:
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Cultivation of Deacylase-Producing Organism: Actinoplanes utahensis is cultured in a suitable medium to promote the expression of the deacylase enzyme. Alternatively, a recombinant organism, such as Streptomyces lividans, overexpressing the deacylase gene can be used for higher yields[4][9].
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Bioconversion Reaction:
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The fermentation broth containing the deacylase enzyme or the isolated enzyme is incubated with echinocandin B.
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The reaction is typically carried out in a buffered solution at an optimal pH and temperature to ensure maximal enzyme activity. Studies have shown optimal conditions to be around pH 7.0 and a temperature of 26°C[5].
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The concentration of echinocandin B is a critical parameter and is typically in the range of 3-4 g/L[5].
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Monitoring the Reaction: The progress of the deacylation reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of echinocandin B to its nucleus[4][5].
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Termination of Reaction: Once the desired level of conversion is achieved, the reaction is terminated, often by altering the pH or temperature, or by separating the enzyme from the reaction mixture.
Purification of the Echinocandin B Nucleus
Following the enzymatic deacylation, the echinocandin B nucleus must be purified from the reaction mixture, which contains unreacted echinocandin B, the cleaved fatty acid side chain, and other components from the fermentation broth.
Protocol:
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Initial Separation: The reaction mixture is typically subjected to centrifugation to remove microbial cells and other insoluble materials[5].
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Chromatographic Purification:
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The supernatant containing the echinocandin B nucleus is then purified using chromatographic techniques.
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A common method involves the use of macroporous resins, such as XAD-18, followed by hydrophilic C18 silica (B1680970) gel packing[10].
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Elution is performed using a gradient of an organic solvent, such as ethanol (B145695) or methanol, in an aqueous buffer[10].
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Preparative HPLC is also a widely used method for obtaining high-purity echinocandin B nucleus[11]. The mobile phase often consists of a mixture of an aqueous solution (e.g., aqueous acetic acid or TFA) and an organic solvent (e.g., methanol, ethanol, or acetonitrile)[11].
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Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC[4][10]. Fractions with a purity of over 95% are pooled[10].
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Final Product: The purified echinocandin B nucleus can then be lyophilized to obtain a stable, solid product.
Biosynthesis and Mechanism of Action
Biosynthesis of Echinocandin B
The biosynthesis of echinocandin B is a complex process orchestrated by a series of enzymes encoded by a gene cluster in Aspergillus nidulans. The core of this pathway is a non-ribosomal peptide synthetase (NRPS) that assembles the cyclic hexapeptide backbone.
Caption: Biosynthetic pathway of echinocandin B.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The antifungal activity of echinocandins, including derivatives of the echinocandin B nucleus, stems from their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition is non-competitive and targets the β-(1,3)-D-glucan synthase enzyme complex.
Caption: Mechanism of action of echinocandins.
Conclusion
The echinocandin B nucleus is a cornerstone in the development of modern antifungal therapies. Its unique cyclic hexapeptide structure, obtained through enzymatic deacylation of the parent compound, provides the scaffold for the semi-synthesis of potent drugs like anidulafungin. A thorough understanding of its chemical properties, production, and purification, as well as its biological context, is crucial for researchers and professionals in the field of drug development and infectious disease. The continued study of this important molecule may lead to the development of novel and even more effective antifungal agents in the future.
References
- 1. echinocandin B nucleus | C34H51N7O15 | CID 9875888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]azanium | C34H52N7O15+ | CID 91820167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin B - Wikipedia [en.wikipedia.org]
- 7. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [PDF] Membrane-associated echinocandin B deacylase of Actinoplanes utahensis: purification, characterization, heterologous cloning and enzymatic deacylation reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. CN107759668A - A kind of high purity echinocandin B parent nucleus or its salt purification process - Google Patents [patents.google.com]
